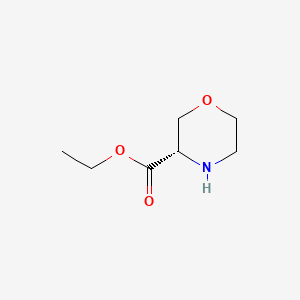

Ethyl morpholine-3-carboxylate

Overview

Description

Ethyl morpholine-3-carboxylate, also known as Ethyl morpholine-3-carboxylate hydrochloride, is a chemical compound with the molecular formula C7H14ClNO3 . It has a molecular weight of 195.65 . The compound is used in laboratory settings .

Synthesis Analysis

The synthesis of morpholines, including Ethyl morpholine-3-carboxylate, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of Ethyl morpholine-3-carboxylate involves a morpholine (1,4-oxazinane) motif . This motif is significant due to its widespread availability in natural products and biologically relevant compounds . The flexibility of the morpholine ring plus the substituents on the amino group enables several possible conformers .Chemical Reactions Analysis

The chemical reactions of Ethyl morpholine-3-carboxylate involve the condensation of ethyl cyanoacetate and salicylaldehyde . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .Physical And Chemical Properties Analysis

Ethyl morpholine-3-carboxylate is a flammable liquid and vapor . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child .Scientific Research Applications

1. Synthesis of Morpholines

- Summary of Application : Ethyl morpholine-3-carboxylate is used in the synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

- Methods of Application : The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

- Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

2. Antibacterial Activity

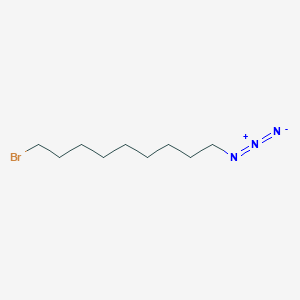

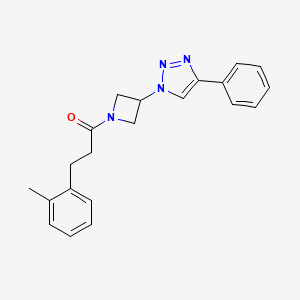

- Summary of Application : Ethyl morpholine-3-carboxylate is used in the synthesis of new 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues, which have been found to exhibit promising antibacterial activity .

- Methods of Application : The analogues were designed and synthesized employing click chemistry by using Huisgen 1,3 dipolar cycloaddition reaction between propargyl ester of morpholine-3-carboxylic acid and aryl azides .

- Results or Outcomes : Majority of the compounds exhibited promising activity and one of them displayed more activity than the standard drug against S. paratyphi-B .

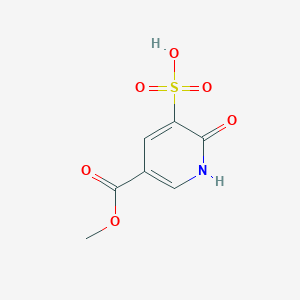

3. Synthesis of Heterocyclic Compounds

- Summary of Application : Ethyl morpholine-3-carboxylate is used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in many fields, including medicine, agriculture, and materials science .

- Methods of Application : The synthesis of heterocyclic compounds from amino alcohols and their derivatives has been described . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

- Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

4. Industrial Applications

- Summary of Application : Morpholine, which can be synthesized from Ethyl morpholine-3-carboxylate, is a common additive, in parts per million concentrations, for pH adjustment in both fossil fuel and nuclear power plant steam systems .

- Methods of Application : Morpholine is added to the water/steam cycle in power plants at a concentration level of a few parts per million (ppm) .

- Results or Outcomes : The use of morpholine in power plants helps to adjust the pH of the system, preventing corrosion and maintaining the efficiency of the power plant .

5. Synthesis of Heterocyclic Compounds

- Summary of Application : Ethyl morpholine-3-carboxylate is used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in many fields, including medicine, agriculture, and materials science .

- Methods of Application : The synthesis of heterocyclic compounds from amino alcohols and their derivatives has been described . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

- Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

6. Industrial Applications

- Summary of Application : Morpholine, which can be synthesized from Ethyl morpholine-3-carboxylate, is a common additive, in parts per million concentrations, for pH adjustment in both fossil fuel and nuclear power plant steam systems .

- Methods of Application : Morpholine is added to the water/steam cycle in power plants at a concentration level of a few parts per million (ppm) .

- Results or Outcomes : The use of morpholine in power plants helps to adjust the pH of the system, preventing corrosion and maintaining the efficiency of the power plant .

Safety And Hazards

Ethyl morpholine-3-carboxylate is considered hazardous . It is flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of research on Ethyl morpholine-3-carboxylate could involve the development of green and efficient methods for synthesizing related compounds . This aligns with the current mainstream research direction of green chemistry, contributing to the further development of environmentally friendly biocatalytic processes .

properties

IUPAC Name |

ethyl morpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOAAQVACAHQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl morpholine-3-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(phenoxymethyl)-1-benzofuran-2-carboxylate](/img/structure/B2813614.png)

![2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2813615.png)

![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813629.png)

![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2813633.png)

![4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide](/img/structure/B2813636.png)